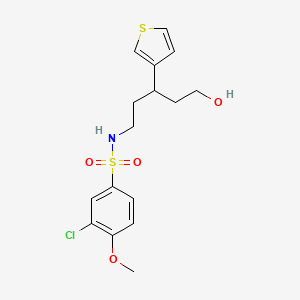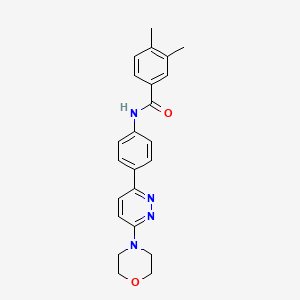
3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPBD and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Studies like those by Saeed et al. (2015) and Collins et al. (2000) have focused on synthesizing benzamide derivatives, including compounds similar to 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, exploring their chemical properties and synthesis pathways. These compounds are of interest in drug chemistry due to their potential biological applications (Saeed et al., 2015); (Collins et al., 2000).
Characterization of Benzamide Derivatives : Research by Dyachenko and Vovk (2012) and others have investigated the structural characteristics of similar benzamide derivatives, providing valuable insights into their chemical behavior and potential applications in pharmaceuticals (Dyachenko & Vovk, 2012).
Biological Activities
Antimicrobial and Antitumor Activities : Studies have explored the potential antimicrobial and antitumor activities of benzamide derivatives. For instance, Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a molecule structurally similar to the one , assessing their antimicrobial activities (Majithiya & Bheshdadia, 2022).
Cell Proliferation Inhibition : Lu et al. (2017) synthesized a compound with structural similarities and evaluated its effectiveness in inhibiting cancer cell proliferation, demonstrating potential applications in cancer research (Lu et al., 2017).
Pharmaceutical Applications
Drug Development : The research by Sellitto et al. (2010) into sulfamoyl benzamides, which are structurally related, has contributed to the development of selective CB(2) agonists, demonstrating the potential of such compounds in pharmaceutical development (Sellitto et al., 2010).
Anticonvulsant Properties : Research into benzamide derivatives has also indicated potential anticonvulsant properties, as explored by Lambert et al. (1995), providing a basis for further exploration in neurological disorders (Lambert et al., 1995).
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Biochemical Pathways
Result of Action
Compounds with similar structures have been found to exhibit antiviral activity , suggesting that this compound may also have potential antiviral effects.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-3-4-19(15-17(16)2)23(28)24-20-7-5-18(6-8-20)21-9-10-22(26-25-21)27-11-13-29-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCJQGFXUUTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



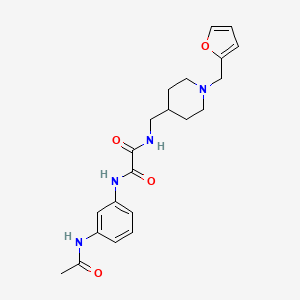
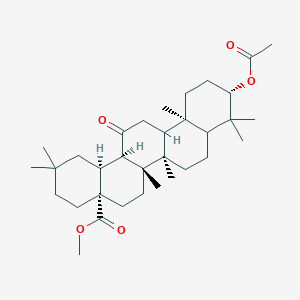
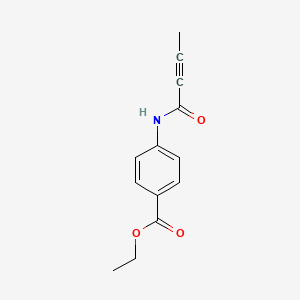

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
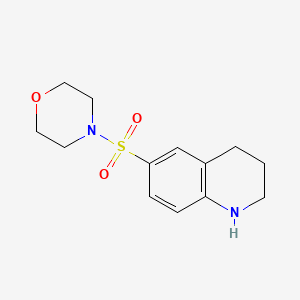
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)
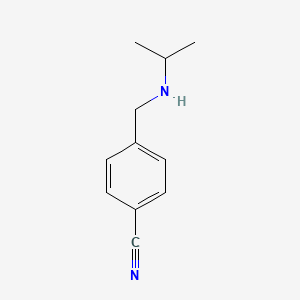
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)

